

# Brepocitinib P-Tosylate for Ulcerative Colitis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Brepocitinib P-Tosylate |           |
| Cat. No.:            | B15612361               | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **brepocitinib p-tosylate**, a novel oral dual tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1) inhibitor, for the treatment of moderate-to-severe ulcerative colitis (UC). This document summarizes the core mechanism of action, key clinical trial data, and detailed experimental protocols to support further research and development in this area.

## Introduction to Brepocitinib and its Mechanism of Action

Brepocitinib (PF-06700841) is a small molecule inhibitor that potently and selectively targets TYK2 and JAK1. These kinases are critical components of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway, which plays a pivotal role in the pathogenesis of inflammatory and autoimmune diseases, including ulcerative colitis.

In ulcerative colitis, a dysregulated immune response leads to chronic inflammation of the colonic mucosa. This is driven by the overproduction of pro-inflammatory cytokines such as interleukin (IL)-6, IL-12, IL-23, and Type I interferons. The signaling of these cytokines is mediated through the JAK-STAT pathway. Brepocitinib's dual inhibition of TYK2 and JAK1 interrupts these signaling cascades, thereby reducing inflammation and modulating the immune response in the gut. Specifically, TYK2 is involved in the signaling of IL-12, IL-23, and Type I interferons, while JAK1 is crucial for the signaling of cytokines like IL-6. By targeting



both, brepocitinib offers a broad-spectrum approach to dampening the inflammatory processes central to UC.

# Clinical Efficacy in Ulcerative Colitis: The VIBRATO Study

The primary evidence for the efficacy of brepocitinib in ulcerative colitis comes from the Phase 2b VIBRATO study (NCT02958865), a randomized, double-blind, placebo-controlled, parallel-group, dose-ranging "umbrella" study.[1][2][3][4] This study evaluated the efficacy and safety of brepocitinib as an induction therapy in patients with moderate-to-severe active UC.[1][2][3][4]

#### **VIBRATO Study Design**

The VIBRATO study enrolled 317 patients with a total Mayo Score of  $\geq$  6.[1][2][3] Participants were randomized to receive one of three once-daily oral doses of brepocitinib (10 mg, 30 mg, or 60 mg) or a matching placebo for an 8-week induction period.[1][2][3] The primary endpoint was the change in the total Mayo Score from baseline at week 8.[1][3]

#### **Efficacy Data**

The VIBRATO study demonstrated that brepocitinib was more effective than placebo in inducing clinical remission and improvement in patients with moderate-to-severe UC.[1][2][3] A clear dose-dependent response was observed across multiple efficacy endpoints.[1][3]

Table 1: Primary Efficacy Endpoint in the VIBRATO Study (Week 8)

| Treatment Group    | Placebo-Adjusted Mean<br>Change in Total Mayo<br>Score (90% CI) | P-value |
|--------------------|-----------------------------------------------------------------|---------|
| Brepocitinib 10 mg | -1.8 (-2.9, -0.7)                                               | P=0.009 |
| Brepocitinib 30 mg | -2.3 (-3.4, -1.1)                                               | P=0.001 |
| Brepocitinib 60 mg | -3.2 (-4.3, -2.1)                                               | P<0.001 |

Data sourced from Sandborn WJ, et al. Clin Gastroenterol Hepatol. 2023.[5]



Table 2: Key Secondary Efficacy Endpoints in the VIBRATO Study (Week 8)

| Endpoint                           | Brepocitinib<br>10 mg            | Brepocitinib<br>30 mg            | Brepocitinib<br>60 mg            | Placebo                 |
|------------------------------------|----------------------------------|----------------------------------|----------------------------------|-------------------------|
| Modified Clinical<br>Remission (%) | 14.6%                            | 25.5%                            | 25.5%                            | 0%                      |
| Endoscopic<br>Improvement (%)      | Not explicitly reported          | Not explicitly reported          | 25.5%                            | Not explicitly reported |
| Histologic<br>Improvement (%)      | Dose-dependent increase observed | Dose-dependent increase observed | Dose-dependent increase observed | Not explicitly reported |

Data for Modified Clinical Remission and Endoscopic Improvement for the 60mg dose are from Medscape and MDedge summaries of the VIBRATO study. A dose-dependent increase was noted for most metrics.[1][3][6]

#### **Safety and Tolerability**

Brepocitinib was generally well-tolerated with an acceptable short-term safety profile.[3] The most common adverse events were mild infections.[3] Infections were observed in 16.9% of patients receiving brepocitinib compared to 4% in the placebo group.[3][5] No serious cases of herpes zoster were reported.[3] One case of peripheral artery thrombosis was reported in a patient taking brepocitinib, which was considered unrelated to the study drug.[3]

# Experimental Protocols VIBRATO Study Protocol (NCT02958865)

- Study Design: A Phase 2b, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.[2][3][4]
- Patient Population: Adults with moderate-to-severe active ulcerative colitis, defined by a total Mayo Score of ≥ 6 and an endoscopic subscore of ≥ 2.[4]
- Intervention: Patients were randomized to receive once-daily oral brepocitinib (10 mg, 30 mg, or 60 mg) or placebo for an 8-week induction period.[2][3][4] This was followed by a 24-



week chronic dosing period.[6][7]

- Primary Endpoint: Change from baseline in the total Mayo Score at week 8.[3]
- Key Secondary Endpoints:
  - Clinical Remission (Total Mayo Score ≤ 2 with no individual subscore > 1).[8]
  - Modified Clinical Remission (Rectal Bleeding subscore of 0, Stool Frequency subscore of ≤ 1, and Endoscopic subscore of ≤ 1).[8]
  - Endoscopic Improvement (Endoscopic subscore of ≤ 1).[8]
  - Histologic Improvement.[3]
- Data Collection:
  - Clinical Assessments: Patient-reported outcomes for stool frequency and rectal bleeding were collected daily via an electronic diary.[2] Physician's global assessment was performed at study visits.
  - Endoscopy: Endoscopic assessments were performed at baseline and at week 8.[2]
  - Histology: Biopsy samples were collected during endoscopy for histologic evaluation.
  - Safety Monitoring: Adverse events were monitored throughout the study. Blood and stool samples were collected periodically for safety assessments.[2]

#### **Mayo Score Assessment**

The Mayo Score is a composite disease activity index ranging from 0 to 12, with higher scores indicating more severe disease. It consists of four subscores, each rated from 0 to 3:

- Stool Frequency: Based on the daily number of bowel movements compared to the patient's normal baseline.
- Rectal Bleeding: Based on the most severe bleeding of the day.



- Endoscopic Findings: Assessed during colonoscopy, evaluating erythema, vascular pattern, friability, and erosions/ulceration.
- Physician's Global Assessment: An overall assessment of the patient's condition by the clinician.

#### **Histologic Assessment (Geboes Score)**

Histologic disease activity was assessed using the Geboes score. This scoring system evaluates seven features of inflammation and tissue injury in colonic biopsies:

- Grade 0: Structural (architectural) change
- Grade 1: Chronic inflammatory infiltrate
- Grade 2A: Lamina propria eosinophils
- Grade 2B: Lamina propria neutrophils
- Grade 3: Neutrophils in the epithelium
- Grade 4: Crypt destruction
- Grade 5: Erosion or ulceration

Each grade is further subdivided, and a higher score indicates more severe histologic inflammation. Histologic remission is often defined as a Geboes score below a certain threshold (e.g., < 3.1, indicating no neutrophils in the epithelium).

### Visualizing the Core Mechanisms and Workflows Signaling Pathway of Brepocitinib in Ulcerative Colitis





Click to download full resolution via product page

Caption: Brepocitinib inhibits TYK2 and JAK1, blocking cytokine signaling.

### **Experimental Workflow of the VIBRATO Study**





Click to download full resolution via product page

Caption: VIBRATO study workflow from screening to follow-up.

### Conclusion



Brepocitinib p-tosylate, through its dual inhibition of TYK2 and JAK1, has demonstrated significant, dose-dependent efficacy in the induction of clinical and endoscopic improvement in patients with moderate-to-severe ulcerative colitis. The VIBRATO study provides robust data supporting its potential as a valuable therapeutic option. Further research, including long-term safety and efficacy data from ongoing and future studies, will be crucial in fully defining its role in the management of ulcerative colitis. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this promising compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 2. crohnscolitisfoundation.org [crohnscolitisfoundation.org]
- 3. medscape.com [medscape.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Oral Ritlecitinib and Brepocitinib for Moderate-to-Severe Ulcerative Colitis: Results From a Randomized, Phase 2b Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Start low with brepocitinib and ritlecitinib in UC Medical Conferences [conferences.medicom-publishers.com]
- 7. Emerging Therapies for Ulcerative Colitis: Updates from Recent Clinical Trials PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Brepocitinib P-Tosylate for Ulcerative Colitis: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612361#brepocitinib-p-tosylate-for-ulcerative-colitis-research]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com